
1,1-Dichlorohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichlorohexadecane is an organic compound with the molecular formula C16H32Cl2 and a molecular weight of 295.331 g/mol It is a chlorinated hydrocarbon, specifically a dichloroalkane, characterized by the presence of two chlorine atoms attached to the first carbon of a hexadecane chain
Méthodes De Préparation
The synthesis of 1,1-Dichlorohexadecane typically involves the chlorination of hexadecane. This can be achieved through the reaction of hexadecane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where hexadecane is exposed to chlorine gas in a continuous flow reactor. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
1,1-Dichlorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation under specific conditions to form corresponding chlorinated alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Dichlorohexadecane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-Dichlorohexadecane involves its interaction with molecular targets through its chlorinated functional groups. The chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
1,1-Dichlorohexadecane can be compared with other similar compounds, such as:
1,2-Dichlorohexadecane: Differing in the position of chlorine atoms, which affects its reactivity and applications.
1,1-Dichlorooctadecane: Similar structure but with a longer carbon chain, leading to different physical and chemical properties.
1,1-Dichlorododecane:
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry .
Propriétés
Numéro CAS |
63415-61-2 |
|---|---|
Formule moléculaire |
C16H32Cl2 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
1,1-dichlorohexadecane |
InChI |
InChI=1S/C16H32Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h16H,2-15H2,1H3 |
Clé InChI |
HLYSUDKSAQOMSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
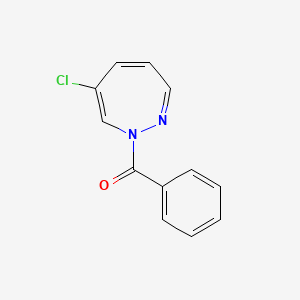
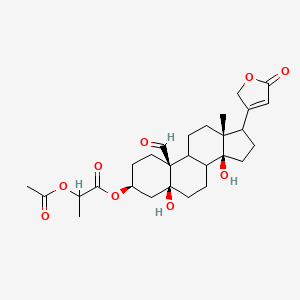
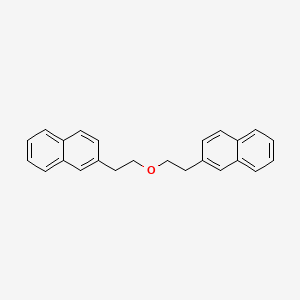
![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
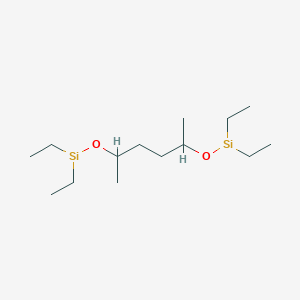
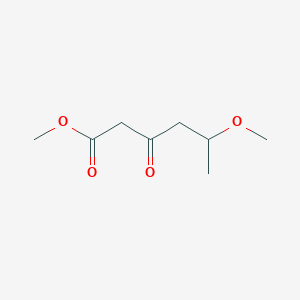

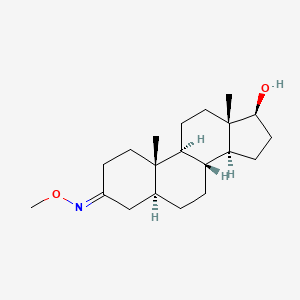
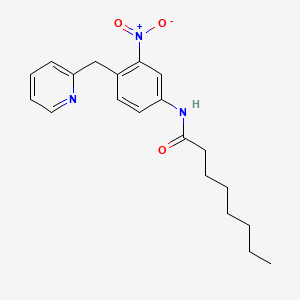
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

